3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the [1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one class, featuring a bicyclic core with a triazole fused to a pyrazinone ring. Key structural elements include:
Properties
IUPAC Name |
3-(3-methylpiperidine-1-carbonyl)-6-phenyl-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-6-5-9-22(10-12)18(25)15-16-17(24)19-14(11-23(16)21-20-15)13-7-3-2-4-8-13/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCDOTZIULNFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the piperidine and phenyl groups via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazolopyrazine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Modifications in Piperidine/Piperazine Derivatives
Key Observations :
Heterocyclic Core Variations
Key Observations :
- Triazole vs. Pyrazole : The triazole core in the target compound may offer superior hydrogen-bonding capacity compared to pyrazole derivatives like S553-0280 .
- Thieno-Fused Cores: highlights that thieno-fused analogs exhibit enhanced anticancer activity, suggesting the phenyl-pyrazinone core in the target compound may be less potent .
Biological Activity
The compound 3-[(3-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a triazole ring fused with a pyrazinone moiety, along with a piperidine carbonyl substituent. Its molecular weight is approximately 326.4 g/mol.
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer activity. For instance, compounds similar to This compound were evaluated for their cytotoxic effects on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
The compound 12e , closely related to our target compound, showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro, suggesting potential for further development as an anticancer agent .
The mechanism through which This compound exerts its biological effects likely involves interaction with specific molecular targets such as kinases or receptors. The piperidine moiety may facilitate binding through hydrogen bonding and hydrophobic interactions .
Study on Antitubercular Activity
A series of related compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values indicating significant efficacy against the pathogen . Although direct studies on our compound are lacking, the promising results from structurally similar compounds suggest potential antitubercular properties.
Cytotoxicity Assessment
In cytotoxicity studies involving human embryonic kidney cells (HEK-293), several derivatives demonstrated low toxicity profiles. This indicates that compounds with similar structures to our target may also exhibit favorable safety profiles in preliminary assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
